molecular formula C22H36O4 B1248997 Plakorsin C

Plakorsin C

Cat. No. B1248997
M. Wt: 364.5 g/mol
InChI Key: CZTVQWDSMYFZBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Plakorsin C is a natural product found in Plakortis simplex with data available.

Scientific Research Applications

Furan Derivatives and Cytotoxic Activity

Plakorsin C, identified as a furan derivative from the Taiwanese marine sponge Plakortis simplex, has shown potential in biological studies. Research has revealed that compounds like Plakorsin C exhibit cytotoxic activity against certain cell lines, highlighting its potential in cancer research and therapy (Shen, Prakash, & Kuo, 2001).

Plakoglobin and Cell Growth Regulation

Plakoglobin, a protein related to Plakorsin C, plays a significant role in cell adhesion and signaling. It regulates cell growth and is implicated in apoptosis inhibition, highlighting its relevance in studies of cell proliferation and cancer treatment (Hakimelahi et al., 2000).

Polyketide Derivatives and Cytotoxic Effects

Further research on compounds from Plakortis simplex, including Plakorsin C and its related derivatives, has shown significant cytotoxic effects against tumor cell lines. This emphasizes the potential of Plakorsin C in developing anti-cancer therapies (Zhang et al., 2013).

Role in Keratinocyte Motility

Studies involving plakoglobin, a related compound, have shown its impact on keratinocyte motility. This indicates the potential application of Plakorsin C in research related to skin health and diseases (Yin et al., 2005).

Interaction with p53 and Migration Inhibition

Research indicates that plakoglobin interacts with p53, a key protein in cancer biology, and affects cell migration and invasion. This suggests the importance of Plakorsin C in studies of cancer metastasis and tumor suppression (Alaee et al., 2016).

properties

Product Name

Plakorsin C

Molecular Formula

C22H36O4

Molecular Weight

364.5 g/mol

IUPAC Name

methyl 2-[5-[8-(3-oxopropyl)dodecyl]furan-2-yl]acetate

InChI

InChI=1S/C22H36O4/c1-3-4-11-19(13-10-17-23)12-8-6-5-7-9-14-20-15-16-21(26-20)18-22(24)25-2/h15-17,19H,3-14,18H2,1-2H3

InChI Key

CZTVQWDSMYFZBS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCCCCCC1=CC=C(O1)CC(=O)OC)CCC=O

synonyms

plakorsin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.